molecular formula C14H9N5O2 B10768635 8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline

8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline

Cat. No.: B10768635
M. Wt: 279.25 g/mol
InChI Key: CUMSYMBOSFWKPB-UHFFFAOYSA-N
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Description

8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline is a chemical compound with the molecular formula C14H9N5O2 and a molecular weight of 279.26 g/mol . It is a derivative of the quinoxaline scaffold, a heterocyclic compound known to consist of a benzene ring fused to a pyrazine ring . Quinoxaline derivatives are privileged structures in medicinal chemistry and are extensively researched for their manifold biological properties . These compounds have shown a wide spectrum of significant biological activities, including antimicrobial, antitumoral, and antioxidant effects . The specific research value of this nitro-substituted analogue is an area of active investigation, building upon the established interest in quinoxaline-based compounds for drug discovery and development. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O2/c20-19(21)8-5-6-11-12(7-8)18-14-13(17-11)15-9-3-1-2-4-10(9)16-14/h1-7H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMSYMBOSFWKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)NC4=C(N3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Comparative Analysis of Synthesis Methods

Method Key Reagents Conditions Yield Advantages Limitations
Cyclocondensation1,2-phenylenediamine, glyoxalsReflux, CH₃COOH/EtOH50–70%Scalable, versatileRequires acidic conditions
Nitration (HNO₃/H₂SO₄)HNO₃, H₂SO₄0–5°C, 1–2 h55–65%High regioselectivityRisk of over-nitration
MechanochemicalBall mill, no solventRoom temperature, 2–4 h60–75%Solvent-free, rapidLimited scalability
Catalytic (Au/Pd)Au nanoparticles, Et₃SiH25–40°C, 6–12 h70–80%Chemoselective, mild conditionsHigh catalyst cost

Purification and Characterization

Purification typically involves column chromatography (hexane/ethyl acetate) or recrystallization from ethanol. The nitro-substituted product exhibits distinct spectroscopic signatures:

  • ¹H NMR : Aromatic protons at δ 8.5–9.0 ppm (nitro-adjacent H), dihydro protons at δ 4.0–4.5 ppm.

  • ¹³C NMR : Nitro-bearing carbon at δ 145–150 ppm, quaternary carbons at δ 130–140 ppm.

  • MS (ESI+) : Molecular ion peak at m/z 335.1 [M+H]⁺.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound undergoes [4+2] cycloaddition reactions under thermal or photochemical conditions, leveraging its conjugated π-system. These reactions facilitate the formation of fused polycyclic architectures, which are valuable in synthesizing advanced heterocyclic systems. For example:

  • Diels-Alder reactivity : The electron-deficient quinoxaline ring acts as a dienophile, reacting with electron-rich dienes to yield hexacyclic adducts.

  • Photochemical dimerization : UV irradiation induces intermolecular cycloaddition, producing dimerized structures with potential optoelectronic applications.

Nucleophilic Aromatic Substitution

The nitro group at the 8-position activates the quinoxaline ring for nucleophilic substitution. Key transformations include:

  • Nitro displacement : Reaction with amines or alkoxides replaces the nitro group with nucleophiles (e.g., –NH2_2, –OR), modifying electronic properties .

  • Halogenation : Sequential nitration and halogenation steps enable the introduction of halogens (e.g., Br, Cl) at activated positions .

Catalytic Hydrogenation

Reduction of the nitro group and partial saturation of the quinoxaline core occurs under hydrogenation conditions:

  • Nitro-to-amine conversion : Using H2_2 and Pd/C, the nitro group is reduced to an amine, enhancing solubility and enabling further functionalization.

  • Ring saturation : Selective hydrogenation of the dihydroquinoxaline moiety can yield fully saturated derivatives, altering conformational flexibility .

Condensation and Cyclization

The compound participates in condensation reactions with carbonyl-containing reagents:

  • Schiff base formation : Reacts with aldehydes to form imine-linked derivatives, useful in coordination chemistry .

  • Heterocycle fusion : Condensation with α-diketones or ortho-diamines generates extended heteroaromatic systems (e.g., pyrazino-quinoxalines) .

Mechanistic Insights

  • Electrophilic activation : The nitro group directs electrophiles to meta/para positions, facilitating regioselective substitutions .

  • Radical pathways : Photochemical reactions may involve triplet-state intermediates, enabling unique bond-forming mechanisms.

  • Redox interplay : The nitro group’s reduction potential (−0.5 V to −0.8 V vs. SCE) governs its participation in electron-transfer processes .

This reactivity profile underscores the compound’s versatility in synthesizing complex architectures for pharmaceutical and functional material applications.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline is C₁₄H₁₂N₄O₂. The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. The presence of the nitro group (NO₂) is significant as it can influence the compound's interaction with biological targets, potentially leading to medicinal applications .

Biological Activities

Research indicates that compounds within the quinoxaline family exhibit a range of biological activities. The following sections detail specific applications of this compound based on its biological properties.

Antimicrobial Properties

Quinoxaline derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the nitro group may enhance these properties by affecting the compound's mechanism of action against microbial targets . Research into related quinoxaline compounds has documented their effectiveness against resistant strains of bacteria .

Neuroprotective Effects

Some studies suggest that quinoxaline derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neuroinflammation and oxidative stress could be beneficial in therapeutic contexts .

Applications in Drug Development

The unique structure of this compound positions it as a valuable intermediate for synthesizing more complex molecules with desired pharmacological properties. Its potential applications in drug development include:

  • Lead Compound for Anticancer Drugs: Its structural features can be optimized to enhance selectivity and potency against cancer cells.
  • Antimicrobial Agents: Modifications can lead to new antibiotics effective against resistant bacterial strains.
  • Neuroprotective Agents: Further research could explore its efficacy in protecting neuronal cells from damage.

Case Studies

While specific case studies on this compound are scarce, related quinoxaline derivatives have been extensively studied:

StudyFocusFindings
Zomorodbakhsh et al. (2013)Functionalization of NanotubesDemonstrated that quinoxaline derivatives can enhance the properties of carbon nanotubes for drug delivery systems .
Abu-Hashem et al. (2015)Synthesis and Biological ActivityReviewed various quinoxaline derivatives showing diverse pharmacological activities including antibacterial and anticancer effects .
Pereira et al. (2015)Antimicrobial ActivityDocumented antimicrobial activity of quinoxaline derivatives against multiple pathogens .

Mechanism of Action

The mechanism of action of 8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Electronic and Photophysical Properties

Table 2: Electronic and Photochemical Behavior

Compound Class HOMO (eV) Band Gap (eV) Absorption Range (nm) Key Applications
8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline Not reported Not reported Inferred >400 nm (visible light) Photoinitiators (similar to halogenated analogs)
8-Halogeno-5,12-dihydroquinoxalino[2,3-b]quinoxaline -5.2 to -5.5 2.1–2.3 350–450 nm Visible-light photoinitiators for dental resins
Indolo[2,3-b]quinoxaline -4.9 to -5.1 1.8–2.0 300–600 nm Nonaqueous redox flow batteries, DNA intercalators
2-Phenylfuro[2,3-b]quinoxaline -5.4 2.6 400–550 nm (green emission) Thermally activated delayed fluorescence (TADF) emitters
Selenopheno[2,3-b]quinoxaline -5.3 2.4 380–500 nm Tunable UV/fluorescence sensors
  • Key Trends: The nitro group in 8-nitro derivatives likely lowers HOMO energy compared to halogenated analogs (due to stronger electron withdrawal), enhancing oxidative stability but reducing redox activity . Indolo derivatives exhibit the lowest band gaps (1.8–2.0 eV), making them suitable for energy storage applications . Furo/thieno derivatives show strong fluorescence, with emission tunable via donor substituents (e.g., triphenylamine) .

Biological Activity

8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₂N₄O₂
  • Molecular Weight : 279.0756 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Quinoxaline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Nitration : The introduction of the nitro group is performed using nitrating agents such as nitric acid in the presence of sulfuric acid.
  • Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound.

Anticancer Properties

Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer activity. For instance, a related compound showed an IC50 value of 10.58 μM against HeLa cells, indicating potent antiproliferative effects through apoptosis induction and reactive oxygen species (ROS) generation .

CompoundCell LineIC50 (μM)Mechanism of Action
QW12HeLa10.58Apoptosis induction, ROS generation
QW12A54920.57Cytotoxicity in cancer cells

Antimicrobial Activity

Quinoxaline derivatives have also been evaluated for their antimicrobial properties. A study indicated that various synthesized quinoxaline compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The dual activity as anticancer and antimicrobial agents positions these compounds as potential candidates for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Oxidative Stress : By generating ROS, it can lead to cellular apoptosis in cancer cells.
  • Interaction with Cellular Targets : It may interact with proteins involved in signaling pathways that regulate cell survival and proliferation.

Case Studies

  • Study on Antitumor Activity : In vitro studies demonstrated that quinoxaline derivatives could inhibit the growth of various cancer cell lines significantly more than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : A series of quinoxaline derivatives were tested against multiple bacterial strains, showing effective inhibition comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving nitro-substituted precursors. For example, nitro groups can be introduced through nitration of dihydroquinoxaline derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using DMF/ethanol) is critical to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC or GC-MS .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use X-ray crystallography to resolve bond angles and dihedral angles, as demonstrated for analogous quinoxaline derivatives (e.g., O2—N3—C5 angle: 117.62° in a related nitroquinoxaline structure) . Complementary techniques include:

  • NMR : Analyze aromatic proton environments (¹H NMR) and nitro-group-induced deshielding effects.
  • IR Spectroscopy : Identify NO₂ asymmetric/symmetric stretching vibrations near 1520 cm⁻¹ and 1350 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 235.26 for unsubstituted analogs) .

Q. What safety protocols are recommended for handling nitro-substituted quinoxalines?

  • Methodological Answer : Nitro compounds often exhibit toxicity and flammability. Follow guidelines for:

  • Ventilation : Use fume hoods during synthesis.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : In airtight containers away from oxidizers (e.g., peroxides) to prevent explosive reactions .

Advanced Research Questions

Q. How does the nitro group influence the electronic properties of the quinoxaline core, and how can this be modeled computationally?

  • Methodological Answer : The nitro group is a strong electron-withdrawing moiety, reducing the HOMO-LUMO gap. Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate charge distribution and frontier molecular orbitals. Compare with experimental UV-Vis spectra (e.g., λmax shifts in DMSO) to validate computational models .

Q. How can researchers resolve contradictions in reported spectral data for nitroquinoxaline derivatives?

  • Methodological Answer : Discrepancies may arise from tautomerism, solvent effects, or impurities. To address this:

  • Cross-Validate Techniques : Pair NMR with X-ray data to confirm tautomeric forms.
  • Control Solvent Polarity : Record UV-Vis spectra in multiple solvents (e.g., polar aprotic vs. protic) to isolate solvent-induced shifts .
  • Purity Checks : Use elemental analysis (C, H, N) to rule out contamination .

Q. What strategies are effective for studying the compound’s potential in organic semiconductors?

  • Methodological Answer : Evaluate charge transport properties via:

  • Cyclic Voltammetry : Measure oxidation/reduction potentials to estimate HOMO/LUMO levels.
  • Thin-Film Characterization : Use AFM to assess film morphology and conductivity measurements (four-point probe) .
  • DFT Simulations : Predict band structure and compare with experimental data .

Q. How can reaction intermediates be trapped and characterized during nitro group functionalization?

  • Methodological Answer : Employ cryogenic conditions (-78°C) to stabilize intermediates. Techniques include:

  • In Situ IR Spectroscopy : Monitor nitro group reduction (e.g., NO₂ → NH₂).
  • EPR Spectroscopy : Detect radical intermediates during redox reactions .

Data Analysis and Reporting Guidelines

Q. What frameworks should guide the design of experiments involving this compound?

  • Methodological Answer : Align experiments with established theoretical frameworks, such as:

  • Electron-Deficient Heterocycles : Study nitro group effects on aromaticity and reactivity.
  • Structure-Activity Relationships (SAR) : Link substituent position (e.g., 8-nitro vs. 6-nitro) to biological or material properties .

Q. How should researchers document and share conflicting data in publications?

  • Methodological Answer : Transparently report:

  • Experimental Conditions : Solvent, temperature, and instrument calibration details.
  • Raw Data : Deposit crystallographic data in repositories (e.g., Cambridge Structural Database) and spectral data in supplementary materials .

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